molecular formula C21H21FN4O3S2 B15106408 N-[(2Z)-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide

N-[(2Z)-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide

Cat. No.: B15106408
M. Wt: 460.5 g/mol
InChI Key: DMLFZGAPMXCGBG-UHFFFAOYSA-N
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Description

N-[(2Z)-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a piperazine moiety, and a benzenesulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperazine Moiety: This step involves the reaction of the thiazole intermediate with 4-(4-fluorophenyl)piperazine.

    Attachment of the Benzenesulfonamide Group: The final step involves the sulfonation of the intermediate compound to introduce the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C21H21FN4O3S2

Molecular Weight

460.5 g/mol

IUPAC Name

N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C21H21FN4O3S2/c22-16-6-8-18(9-7-16)25-10-12-26(13-11-25)20(27)14-17-15-30-21(23-17)24-31(28,29)19-4-2-1-3-5-19/h1-9,15H,10-14H2,(H,23,24)

InChI Key

DMLFZGAPMXCGBG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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